molecular formula C12H11NO3 B114333 1-(2-Nitroethyl)-2-naphthol CAS No. 96853-41-7

1-(2-Nitroethyl)-2-naphthol

Cat. No. B114333
CAS RN: 96853-41-7
M. Wt: 217.22 g/mol
InChI Key: KPBFKBMFARSVIH-UHFFFAOYSA-N
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Description

The compound “1-(2-Nitroethyl)-2-naphthol” likely contains a naphthol group, which is a class of organic compounds that are derivatives of naphthalene. The “2-Nitroethyl” part suggests the presence of a nitro group (NO2) attached to an ethyl group (C2H5), which is then attached to the first carbon of the naphthol group .


Synthesis Analysis

While specific synthesis methods for “1-(2-Nitroethyl)-2-naphthol” are not available, similar compounds are often synthesized through reactions like the Michael addition . For instance, nitroethylene can react with guaiazulene in benzene at room temperature to yield 1-(2-nitroethyl)azulene derivatives .


Molecular Structure Analysis

The molecular structure of “1-(2-Nitroethyl)-2-naphthol” would likely include a naphthol group, an ethyl group, and a nitro group. The exact structure would depend on the specific locations of these groups on the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving “1-(2-Nitroethyl)-2-naphthol” are not available, similar compounds can participate in various chemical reactions. For example, nitroalkenes can undergo reactions with aromatic and heteroaromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Nitroethyl)-2-naphthol” would depend on its exact molecular structure. Nitro compounds, for example, are often highly reactive and can be unstable under certain conditions .

Scientific Research Applications

Chemical Basis and Specificity

1-(2-Nitroethyl)-2-naphthol, also known as 1-nitroso-2-naphthol, has been studied for its reaction with various compounds. It's known to react with 5-hydroxyindoles, para-substituted phenols, and guaiacols. This reaction is utilized in measuring tyrosine in certain medical conditions and homovanillic acid in neuroblastoma, highlighting its utility in biochemical assays and medical diagnostics (Knight, Robertson, & Wu, 1983).

Micellar Colorimetric Determination of Metals

This compound serves as a color-forming chelating agent for metals like iron, cobalt, nickel, and copper, forming slightly soluble complexes in aqueous solutions. It facilitates the ultraviolet-visible spectrophotometry of these metal complexes, especially in micellar media, which is crucial in the field of analytical chemistry (Yun & Choi, 2000).

Formation of Polynuclear Complexes

1-Nitroso-2-naphthol reacts with ruthenium trichloride to form polynuclear complexes. These complexes have been synthesized and studied for their structural properties, showcasing the compound's role in inorganic and coordination chemistry (Das et al., 1999).

pH-Jump Studies

It has been used to achieve persistent and reversible acidification of aqueous solutions, crucial in studying acid-base equilibria and controlling chemical processes (Nunes, Piñeiro, & Arnaut, 2009).

Absorption Spectrum Analysis

The structural nonrigidity of 1-nitroso-2-naphthol molecules influences their absorption spectra. This property is significant in photophysical studies and understanding molecule-solvent interactions (Zharkova et al., 2009).

Metal Uptake Studies

Research on 1-nitroso-2-naphthol chemically bound on silica shows its ability to uptake various metals. This application is important in materials science and environmental chemistry (Gennaro, Mentasti, & Sarzanini, 1986).

Chelating Ion-Exchange Resin

A chelating ion-exchange resin containing 1-nitroso-2-naphthol has been synthesized and studied for its sorption characteristics. This is relevant in industrial applications for water treatment and metal recovery (Ghosh, Pramanick, & Das, 1981).

Detection in Zinc Sulfate Electrolytic Solution

The compound has been measured in zinc sulfate electrolytic solution using high-performance liquid chromatography, illustrating its importance in industrial monitoring (Li Qiong-l, 2012).

Spectrophotometric Titration

1-Nitroso-2-naphthol has been used for the spectrophotometric titration of divalent metals, demonstrating its applicability in quantitative analysis (Takahashi & Robinson, 1960).

Sulfonamide Synthesis Evaluation

Electrochemical oxidation studies of 1-nitroso-2-naphthol have provided insights into sulfonamide synthesis, highlighting its role in organic synthesis and green chemistry methods (Nematollahi, Namdar, & Momeni, 2018).

Redox Capacity in Composite Electrodes

This compound has been explored for its potential in composite supercapacitor electrodes, combining electric double layer capacitance with redox capacity, which is significant in the field of energy storage and materials science (Leitner, Gollas, Winter, & Besenhard, 2004).

Safety And Hazards

The safety and hazards associated with “1-(2-Nitroethyl)-2-naphthol” would depend on its specific properties. Nitro compounds, for instance, can be hazardous due to their reactivity and potential for explosion .

Future Directions

Future research could focus on synthesizing “1-(2-Nitroethyl)-2-naphthol” and studying its properties and potential applications. Given the properties of similar compounds, it could be of interest in fields like materials science or medicinal chemistry .

properties

IUPAC Name

1-(2-nitroethyl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-12-6-5-9-3-1-2-4-10(9)11(12)7-8-13(15)16/h1-6,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBFKBMFARSVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitroethyl)-2-naphthol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RMD Nunes, M Pineiro, LG Arnaut - Journal of the American …, 2009 - ACS Publications
The ability to change the acidity of an aqueous solution within the time of a short laser pulse and use the resulting low pH to drive acid-catalyzed reactions in the irradiated volume …
Number of citations: 74 pubs.acs.org
GA Blanco, MT Baumgartner - New Journal of Chemistry, 2010 - pubs.rsc.org
The photoinduced substitution of the 2-naphthoxide anion was carried out using diethylphosphite, benzenethiolate or 2-naphthalenethiolate anions in the presence of an electron …
Number of citations: 5 pubs.rsc.org
FI Rosell, AG Mauk - Coordination Chemistry Reviews, 2011 - Elsevier
Flash photolysis has been used extensively in the advancement of our understanding of the electron transfer reactivity of metalloproteins and in investigation of the kinetic complexities …
Number of citations: 14 www.sciencedirect.com
R Nunes - Ideas in Chemistry and Molecular Sciences, 2010 - Wiley Online Library
The production of nanostructures with increasingly higher resolution has been the focus of the electronics industry, causing paradigmatic changes in Materials Science. This ‘‘quiet …
Number of citations: 1 onlinelibrary.wiley.com
C Hasselbrink - 2022 - search.proquest.com
Two fields of organic chemistry with a prominent presence in many research groups are supramolecular chemistry and photochemistry. These fields continue to grow and spread their …
Number of citations: 2 search.proquest.com
S Kohse - 2013 - rosdok.uni-rostock.de
Die Weiterentwicklung experimenteller Methoden, wie z. B. der zeitaufgelösten Spektroskopie, erlaubt die Verfolgung enzymatischer Reaktionen und ihrer Teilprozesse in biologisch …
Number of citations: 4 rosdok.uni-rostock.de

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